N-cyclopropylpropane-2-sulfonamide

Description

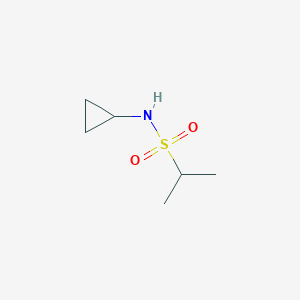

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylpropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5(2)10(8,9)7-6-3-4-6/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBPZIBISGBCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339457-43-0 | |

| Record name | N-cyclopropylpropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Structural Characteristics, and Isomeric Considerations of N Cyclopropylpropane 2 Sulfonamide

Systematic IUPAC Naming and Common Synonyms

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is N-cyclopropylpropane-2-sulfonamide . While this is its formal designation, it may be referred to by other names in various contexts. One common synonym is N-Cyclopropyl-2-propanesulfonamide . The CAS Registry Number for this compound is 1339457-43-0. bldpharm.com

Molecular Formula and SMILES Notation of this compound

The molecular formula for this compound is C6H13NO2S . uni.lu This formula indicates that each molecule is composed of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

A common method for representing chemical structures in a machine-readable format is the Simplified Molecular Input Line Entry System (SMILES). The SMILES notation for this compound is CC(C)S(=O)(=O)NC1CC1 . bldpharm.comuni.lu This notation precisely describes the connectivity of the atoms within the molecule.

| Identifier | Value | Source |

| Molecular Formula | C6H13NO2S | uni.lu |

| SMILES | CC(C)S(=O)(=O)NC1CC1 | bldpharm.comuni.lu |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1339457-43-0 | bldpharm.com |

Isomeric Forms and Stereochemical Aspects

The structure of this compound gives rise to interesting stereochemical considerations due to the presence of a chiral center.

Enantiomeric and Diastereomeric Possibilities

The carbon atom in the propane-2-sulfonamide (B152786) moiety to which the isopropyl group is attached is a chiral center. This is because it is bonded to four different groups: a methyl group, another methyl group (as part of the isopropyl group), a hydrogen atom, and the sulfonamide group. Therefore, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-N-cyclopropylpropane-2-sulfonamide and (S)-N-cyclopropylpropane-2-sulfonamide.

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound as a single molecule, there are no other chiral centers, so diastereomeric forms are not possible. However, if it were part of a larger molecule with other chiral centers, diastereomers would become a possibility.

Chiral Purity and Stereoselective Synthesis Relevance

The existence of enantiomers means that the chiral purity of this compound is a significant consideration, particularly in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly. mdpi.com The separation of these enantiomers or the synthesis of a single enantiomer (enantioselective synthesis) is often a crucial step in drug development and other applications. mdpi.com

The development of stereoselective synthesis methods allows for the preferential formation of one stereoisomer over another. rochester.edunih.govthieme.denih.gov Such methods are highly valuable in producing chirally pure compounds, avoiding the need for costly and often difficult separation of enantiomeric mixtures. The principles of stereoselective cyclopropanation, for instance, highlight the advanced strategies employed to control the three-dimensional arrangement of atoms during a chemical reaction. rochester.edunih.govthieme.de

Advanced Synthetic Methodologies for N Cyclopropylpropane 2 Sulfonamide and Analogues

General Principles of Sulfonamide Bond Formation (S–N Coupling)

The formation of the sulfonamide bond (S-N bond) is a cornerstone of synthesizing a vast array of pharmaceutical and agrochemical compounds. nih.gov The most prevalent method involves the coupling of a sulfonyl chloride with a primary or secondary amine. cbijournal.com This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com

Amine-Sulfonyl Chloride Coupling Strategies

The reaction between an amine and a sulfonyl chloride is the most common and versatile method for preparing sulfonamides. nih.govorgsyn.org This nucleophilic substitution reaction involves the attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and the elimination of a chloride ion. researchgate.net The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl generated. cbijournal.comresearchgate.net

The choice of solvent and reaction conditions can influence the efficiency of the coupling. A variety of solvents can be used, including acetonitrile, dichloromethane, and toluene. researchgate.netgoogle.com In some cases, microwave irradiation has been employed to accelerate the reaction and improve yields. organic-chemistry.org

While this method is widely applicable, challenges can arise with electron-withdrawn amines, which may exhibit reduced reactivity. nih.gov

Oxidative Approaches to Sulfonyl Chloride Precursors

The synthesis of sulfonyl chlorides is a critical prerequisite for the amine-sulfonyl chloride coupling strategy. Various oxidative methods have been developed to prepare these important intermediates from more readily available starting materials like thiols and their derivatives. organic-chemistry.orgthieme-connect.com

One common approach is the oxidative chlorination of thiols or disulfides. organic-chemistry.orglookchem.com Reagents such as a combination of hydrogen peroxide and thionyl chloride, or hydrogen peroxide with zirconium tetrachloride, have been shown to be effective for this transformation, often providing high yields in short reaction times under mild conditions. organic-chemistry.org Another method involves the use of N-chlorosuccinimide (NCS) in the presence of hydrochloric acid or tetrabutylammonium (B224687) chloride. organic-chemistry.org

A particularly efficient and environmentally friendly method is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This procedure uses readily available reagents and avoids the need for chromatographic purification. organic-chemistry.org Sodium chlorite (B76162) (NaClO2) has also been utilized for the oxidative chlorosulfonation of S-alkyl isothiourea salts, thiols, disulfides, thioacetates, and xanthates, offering a safe and high-yielding route to sulfonyl chlorides. thieme-connect.com

More recently, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been identified as a mild and efficient reagent for the oxidative chlorination of various sulfur compounds, including thiols, disulfides, and benzylic sulfides, to afford sulfonyl chlorides in good to excellent yields. lookchem.com Additionally, sulfonyl hydrazides can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS). nih.gov

Alternative Coupling Mechanisms (e.g., Nitroarene and Sulfinate Reactions)

Beyond the traditional amine-sulfonyl chloride coupling, alternative strategies for forming the S-N bond have emerged. These methods often offer advantages in terms of substrate scope and functional group tolerance.

One notable alternative is the reductive coupling of nitroarenes with sulfinates. nih.gov This approach directly couples two readily available functional groups, overcoming some limitations of conventional methods. nih.gov For instance, a metal-free, one-pot, two-step synthesis has been developed where nitroarenes are reduced in situ to aryl amines, which then couple with sodium arylsulfinates in the presence of iodine. rawdatalibrary.net Another variation employs sodium bisulfite, with or without tin(II) chloride, to facilitate the reductive coupling of nitroarenes and aryl sulfinates. nih.govacs.org Mechanistic studies suggest that these reactions may proceed through nitrosoarene intermediates. nih.govacs.org A photocatalytic method for the direct coupling of nitroarenes and thiols has also been reported, which avoids the need for a metal catalyst. chemistryviews.org

Another strategy involves the direct oxidative coupling of thiols and amines. rsc.org This atom- and step-economical approach streamlines the synthesis by avoiding pre-functionalization steps. rsc.org Additionally, a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite provides a sequential C-S and S-N coupling approach to sulfonamides. nih.gov The direct reaction of sulfinates with amines, promoted by reagents like iodine, also provides a route to sulfonamides. acs.org

Synthetic Routes Targeting the Cyclopropyl (B3062369) and Propane-2-sulfonyl Moieties

The specific structure of N-cyclopropylpropane-2-sulfonamide necessitates synthetic strategies that can efficiently construct both the N-cyclopropyl group and the propane-2-sulfonyl group.

Utilization of 2-Cyclopropylpropane-1-sulfonyl Chloride as a Key Intermediate

While direct information on the synthesis of this compound is limited, the synthesis of related cyclopropyl sulfonamides provides valuable insights. A common strategy involves the preparation of a suitable sulfonyl chloride precursor that already contains the cyclopropyl or a related moiety. For instance, the synthesis of cyclopropyl sulfonamide has been achieved through a multi-step process starting from 3-chloropropane sulfonyl chloride. google.comgoogle.com

A plausible synthetic route for this compound could involve the preparation of 2-propyl-sulfonyl chloride as a key intermediate. This intermediate could then be reacted with cyclopropylamine (B47189) to furnish the final product. The synthesis of 2-propyl-sulfonyl chloride can be achieved through the oxidative chlorination of propane-2-thiol or its derivatives, utilizing the methods described in section 3.1.2.

Strategies for Constructing the N-Cyclopropyl Moiety

The introduction of the N-cyclopropyl group is a critical step in the synthesis of this compound. The most direct approach is the use of cyclopropylamine as the amine coupling partner with a suitable sulfonyl chloride.

Alternatively, the cyclopropane (B1198618) ring can be constructed during the synthesis. The cyclopropane ring is a prevalent feature in many pharmaceuticals and agrochemicals due to its unique steric and electronic properties that can enhance metabolic stability. digitellinc.com Classical methods for cyclopropane formation often involve highly reactive species. digitellinc.com Modern approaches include the Corey-Chaykovsky cyclopropanation of α,β-unsaturated ketones. nih.gov Photoredox catalysis has also been employed for the divergent synthesis of cyclopropane scaffolds. acs.org

For the synthesis of N-cyclopropyl sulfonamides, a key strategy involves the intramolecular cyclization of a suitable precursor. For example, N-tert-butyl-(3-chloro)propyl sulfonamide can undergo ring closure with a strong base like n-butyl lithium to form cyclopropane sulfonic acid tert-butylamide. google.com Subsequent cleavage of the tert-butyl group affords the cyclopropyl sulfonamide. google.com This intramolecular approach can be an effective way to construct the cyclopropyl moiety within the sulfonamide framework.

Data Tables

Table 1: Oxidative Methods for Sulfonyl Chloride Synthesis

| Starting Material | Oxidizing Agent/System | Product | Reference |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Sulfonyl Chlorides | organic-chemistry.org |

| Thiols, Disulfides | NaClO₂ / HCl | Sulfonyl Chlorides | thieme-connect.com |

| S-Alkyl Isothiourea Salts | Bleach | Alkanesulfonyl Chlorides | organic-chemistry.org |

| Thiols, Disulfides, Benzylic Sulfides | DCDMH | Arenesulfonyl Chlorides | lookchem.com |

| Sulfonyl Hydrazides | NCS | Sulfonyl Chlorides | nih.gov |

Table 2: Alternative Sulfonamide Bond Formation Strategies

| Reactant 1 | Reactant 2 | Coupling Conditions | Product | Reference |

| Nitroarenes | Sodium Arylsulfinates | Diboronic acid / I₂ | N-Arylsulfonamides | rawdatalibrary.net |

| Nitroarenes | Aryl Sulfinates | NaHSO₃ / SnCl₂ (optional) | (Hetero)aryl Sulfonamides | nih.govacs.org |

| Nitroarenes | Thiols | Photoexcitation | Sulfonamides | chemistryviews.org |

| Thiols | Amines | Oxidative Coupling | Sulfonamides | rsc.org |

| Nitroarenes | (Hetero)arylboronic Acids / K₂S₂O₅ | Sequential C-S and S-N coupling | Sulfonamides | nih.gov |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The development of stereoselective and enantioselective synthetic routes to this compound derivatives is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a molecule can be highly dependent on its stereochemistry.

A prevalent method for obtaining enantiomerically pure compounds involves the synthesis of a racemic mixture followed by the separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and extensively used technique for this chiral resolution. This method relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to their separation.

The selection of an appropriate CSP is a critical step and is often determined through empirical screening. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. A study on the enantiomeric resolution of a racemic mixture of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide in bulk drug form utilized a Crownpak CR (+) column with a perchloric acid buffer at pH 1.0 as the mobile phase. researchgate.netnih.gov Detection was carried out using a UV detector at 226 nm. researchgate.netnih.gov This method was validated and demonstrated to be robust. researchgate.netnih.gov In another example, the enantiomers of various amphetamine-type stimulants were successfully separated using a Chirobiotic™ V2 column with a mobile phase of methanol (B129727) and ammonium (B1175870) trifluoroacetic acid. mdpi.com The versatility of chiral HPLC is further highlighted by the successful separation of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides using a CHIRALPAK AD-H column. mdpi.com

Table 1: Parameters for Chiral HPLC Resolution

| Parameter | Typical Specification | Example Application |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series), Macrocyclic glycopeptides (e.g., Chirobiotic™ series), Crown ethers (e.g., Crownpak®) | Separation of N-C axially chiral sulfonamides mdpi.com |

| Mobile Phase | Normal Phase: Heptane/IsopropanolReversed Phase: Acetonitrile/Water, Methanol/Water with additives (e.g., TFA, TEA) | Separation of amphetamine-type stimulants mdpi.com |

| Detector | UV-Vis Detector | Detection at 226 nm for a sulfonamide derivative researchgate.netnih.gov |

Asymmetric catalysis offers a more direct and efficient strategy for the synthesis of enantiomerically enriched cyclopropane derivatives. This approach utilizes a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction.

Catalytic, enantioselective cyclopropanation of allylic alcohols has been achieved using bis(iodomethyl)zinc, generated via the Furukawa method, with a chiral promoter. acs.org Key to the success of this reaction is the use of the ethylzinc (B8376479) alkoxide of the allylic alcohol and the zinc complex of the bis-sulfonamide promoter. acs.org Another approach involves the use of gem-dichloroalkanes as precursors for nonstabilized carbenes in asymmetric cyclopropanation reactions catalyzed by cobalt complexes with chiral pyridine bis(oxazoline) (Pybox) ligands. dicp.ac.cnnih.gov This method has shown high levels of enantioselectivity for a variety of alkenes. dicp.ac.cnnih.gov

Furthermore, photoredox catalysis has enabled a switchable divergent synthesis of cyclopropane scaffolds. acs.org The stereoselective synthesis of cyclopropyl-fused carbocyclic nucleosides has been accomplished through both "reagent-controlled" Charette asymmetric cyclopropanation and "substrate-controlled" hydroxyl-directed Simmons-Smith cyclopropanation, showcasing the versatility of these methods. elsevierpure.com The development of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers has also been described, starting from olefinic compounds derived from D-glyceraldehyde. nih.gov

Table 2: Asymmetric Catalytic Cyclopropanation Strategies

| Catalytic System | Carbene Source | Chiral Ligand/Promoter | Substrate Scope |

| Cobalt Complex | gem-dichloroalkanes | Pyridine bis(oxazoline) (Pybox) | Monosubstituted, 1,1-disubstituted, and internal alkenes dicp.ac.cnnih.gov |

| Zinc-based | bis(iodomethyl)zinc | N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane | Allylic and homoallylic alcohols acs.org |

| Photoredox Catalyst | Varies | Chiral Ligands | Enables divergent synthesis of cyclopropane scaffolds acs.org |

Modern Synthetic Techniques Applicable to this compound

Advances in synthetic methodologies provide avenues for enhancing the efficiency, safety, and scalability of this compound synthesis.

Continuous flow chemistry presents a number of advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and easier scalability. rsc.orgacs.org A fully automated flow-through process for producing secondary sulfonamides has been developed, employing a binary reactor system. acs.orgnih.gov This system utilizes a "catch and release" protocol to monoalkylate primary sulfonamides, generating a library of products with high purity. acs.orgnih.gov The synthesis of a sulfonamide library has also been achieved under eco-friendly flow conditions, emphasizing waste minimization and the use of green media. acs.org

A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This method offers a high space-time yield and improved safety by mitigating the risk of thermal runaway. rsc.org

Table 3: Advantages of Continuous Flow Synthesis for Sulfonamides

| Feature | Benefit | Relevance to this compound Synthesis |

| Enhanced Safety | Small reactor volumes and efficient heat dissipation minimize risks associated with exothermic reactions. rsc.org | The reaction of a sulfonyl chloride with an amine is often exothermic. |

| Improved Yield & Purity | Precise control over temperature, pressure, and residence time leads to better reaction outcomes. acs.orgacs.orgnih.gov | Optimizes the formation of the desired product. |

| Scalability | Production can be increased by extending run times or using parallel reactors. acs.org | Facilitates the generation of larger quantities for further research. |

| Automation | Automated systems can run unattended for extended periods, increasing throughput. acs.orgnih.gov | Enables efficient library synthesis and process optimization. |

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple reaction steps into a single operation, thereby reducing waste and saving time. Several MCRs have been developed for the synthesis of various sulfonamide derivatives. acs.orgrsc.orgresearchgate.net For instance, a three-component reaction involving a zwitterion generated from dialkyl acetylenedicarboxylate, an alkyl or aryl isocyanide, and a sulfonamide has been reported to produce ketenimine sulfonamide derivatives. rsc.org Another approach describes the synthesis of sulfonamide-conjugated ketenimines through a multicomponent reaction of dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org

One-pot syntheses of sulfonamides have also been extensively explored. A convenient one-pot method involves the in situ preparation of sulfonyl chlorides from thiols using N-chlorosuccinimide (NCS), followed by reaction with an amine in the same vessel. organic-chemistry.org Similarly, a one-pot synthesis from primary and secondary amine-derived sulfonate salts using cyanuric chloride has been developed. organic-chemistry.org A novel one-pot synthesis of a pseudopeptide connected to a sulfonamide has been achieved through a tandem N-sulfonylation/Ugi four-component reaction strategy. rsc.org The synthesis of cyclopropane-fused bicyclic amidines has been accomplished via a one-pot CuBr2-mediated oxidative cyclization of carbanions. nih.gov A copper-catalyzed one-pot synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in a deep eutectic solvent has also been reported. researchgate.net More recently, a one-pot synthesis of sulfonamides from unactivated acids and amines has been developed, proceeding through an aromatic decarboxylative halosulfonylation. nih.gov

Table 4: Examples of Multicomponent and One-Pot Reactions for Sulfonamide Synthesis

| Reaction Type | Key Reactants | Product Type |

| Multicomponent Reaction | Dialkyl acetylenedicarboxylate, Isocyanide, Sulfonamide | Ketenimine sulfonamide derivatives acs.orgrsc.org |

| One-Pot Synthesis | Thiol, N-Chlorosuccinimide, Amine | Sulfonamide organic-chemistry.org |

| One-Pot Synthesis | Amine-derived sulfonate salt, Cyanuric chloride, Amine | Sulfonamide organic-chemistry.org |

| Tandem N-sulfonylation/Ugi Reaction | Sulfonyl chloride, Glycine, Benzylamine, Benzaldehyde, Isocyanide | Pseudopeptide-sulfonamide conjugate rsc.org |

| One-Pot Decarboxylative Halosulfonylation | Aromatic acid, Amine | Sulfonamide nih.gov |

Mechanistic Organic Chemistry of N Cyclopropylpropane 2 Sulfonamide Transformations

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (R-SO₂-NR'R'') is a robust functional group, yet it can undergo specific transformations under well-defined reaction conditions. wikipedia.org The reactivity of the sulfonamide in N-cyclopropylpropane-2-sulfonamide is centered around the sulfur atom, which is electrophilic, and the nitrogen atom, which can exhibit nucleophilic or acidic properties depending on the reaction environment.

Oxidation Pathways to Sulfonic Acids and Sulfonyl Chlorides

While the sulfur atom in a sulfonamide is already in a high oxidation state (+6), further oxidation of the molecule can occur, although it does not typically involve the sulfur atom directly. Instead, oxidative cleavage of the S-N bond can be achieved under harsh conditions, leading to the formation of sulfonic acids. More commonly, transformations targeting the periphery of the sulfonamide group are observed. For instance, in related sulfonamide compounds, oxidation can sometimes lead to products of sulfur dioxide extrusion, particularly in photochemical or dark oxidation processes involving single-electron transfer, which generates an aniline (B41778) radical cation intermediate in the case of aromatic sulfonamides. nih.gov

For a simple alkylsulfonamide like this compound, direct oxidation to a sulfonic acid would require cleavage of the S-N bond. A more synthetically viable transformation is the conversion to a sulfonyl chloride. This typically involves reaction with a chlorinating agent, although this is more commonly a reverse process from sulfonyl chlorides to sulfonamides.

| Transformation | Reagents and Conditions | Product | Mechanistic Notes |

| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, RuO₄) under forcing conditions | Propane-2-sulfonic acid | Involves cleavage of the S-N bond. The nitrogen-containing fragment would also be oxidized. |

| Conversion to Sulfonyl Chloride | e.g., PCl₅ or SOCl₂ | Propane-2-sulfonyl chloride | This is a challenging transformation for a sulfonamide and is more commonly performed in the reverse direction. |

Reduction Mechanisms to Amine Derivatives

The reduction of sulfonamides is a more common and mechanistically well-understood transformation. Strong reducing agents, most notably lithium aluminum hydride (LAH), are capable of reducing the sulfonamide group to the corresponding amine. masterorganicchemistry.combyjus.comyoutube.com

The mechanism of LAH reduction of amides is thought to proceed via initial coordination of the aluminum to the oxygen atom of the sulfonyl group, increasing the electrophilicity of the sulfur atom. A hydride ion (H⁻) from the [AlH₄]⁻ complex then attacks the sulfur center. This is followed by a series of steps involving the cleavage of the S-O and S-N bonds, ultimately leading to the formation of the amine and sulfur-containing byproducts. For this compound, the expected products would be cyclopropylamine (B47189) and propane-2-thiol (after workup).

It is important to note that in cases of N-allylamides, LAH has been observed to sometimes reduce the carbon-carbon double bond as well, with the amide reduction generally preceding the double bond reduction. nih.gov While the cyclopropane (B1198618) ring is not a double bond, its strained nature could make it susceptible to reduction under harsh conditions, although this is less common than the reduction of the sulfonamide group itself.

| Reducing Agent | Solvent | Product | Key Mechanistic Steps |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous, non-protic solvents (e.g., Diethyl ether, THF) | Cyclopropylamine and Propane-2-thiol | 1. Coordination of Al to sulfonyl oxygen. 2. Nucleophilic attack of hydride on sulfur. 3. Cleavage of S-O and S-N bonds. |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., Ethanol, Methanol) | No reaction | NaBH₄ is generally not a strong enough reducing agent to reduce sulfonamides. |

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur atom is a fundamental reaction of sulfonamides and their derivatives, such as sulfonyl chlorides. nih.govyoutube.com These reactions generally proceed through an addition-elimination mechanism. A nucleophile adds to the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate. The departure of a leaving group then restores the tetrahedral geometry at the sulfur atom. nih.govresearchgate.net

In the case of this compound, the cyclopropylamine anion (or its equivalent) would be the leaving group. For this to occur, the nitrogen would first need to be deprotonated, and a strong nucleophile would be required to attack the sulfur. The stability of the leaving group is a critical factor, and since the pKa of the N-H bond in sulfonamides is typically in the range of 10-11, deprotonation can be achieved with a reasonably strong base.

These reactions are analogous to nucleophilic acyl substitution at a carbonyl carbon. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the steric and electronic properties of the groups attached to the sulfur atom.

Cyclopropane Ring Reactivity and Transformations

The cyclopropane ring is a strained three-membered carbocycle that possesses unique reactivity due to its high ring strain (approximately 27 kcal/mol) and the partial π-character of its C-C bonds. This allows it to undergo a variety of ring-opening reactions that are not observed for larger, less strained cycloalkanes.

Ring-Opening Reactions of Cyclopropane Moieties in Sulfonamides

The cyclopropane ring in this compound can be susceptible to ring-opening under various conditions, particularly with electrophilic reagents or under conditions that generate cationic or radical intermediates. The presence of the sulfonamide group, which is electron-withdrawing, can influence the regioselectivity of the ring-opening process.

For instance, electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal C2-C3 bond, a finding attributed to the weakening of this bond by the σ-withdrawing ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.gov A similar effect might be anticipated for this compound, where the electron-withdrawing sulfonamide group could polarize the cyclopropane ring, making it more susceptible to nucleophilic attack or electrophilic cleavage.

Lewis acids can also catalyze the ring-opening of cyclopropanes, especially those bearing donor and acceptor groups. rsc.orguni-regensburg.deacs.org In the context of this compound, the nitrogen atom of the sulfonamide could act as an internal nucleophile following Lewis acid-promoted ring-opening, potentially leading to rearranged products. Ring-opening rearrangement reactions of N-cyclopropyl-amides have been observed in the presence of AlCl₃, proceeding through an aziridine (B145994) intermediate. rsc.org

| Reaction Type | Reagents/Conditions | Potential Intermediate | Expected Product Type |

| Electrophilic Ring-Opening | Protic acids (e.g., HBr, HI), Halogens (e.g., Br₂) | Halonium ion or carbocation | 1,3-dihalopropane derivative |

| Lewis Acid-Catalyzed Ring-Opening | Lewis acids (e.g., AlCl₃, TiCl₄) | Zwitterionic intermediate or carbocation | Rearranged products, potentially cyclic |

| Radical Ring-Opening | Radical initiators (e.g., AIBN) with a radical source | Cyclopropylcarbinyl radical | Ring-opened radical that can be trapped |

Donor-Acceptor Cyclopropane Chemistry and its Relevance

Donor-acceptor (D-A) cyclopropanes are a class of highly reactive cyclopropanes substituted with both an electron-donating and an electron-accepting group. These compounds are exceptionally versatile building blocks in organic synthesis due to their facile ring-opening under Lewis acid catalysis, leading to the formation of a 1,3-dipole equivalent that can participate in various cycloaddition and annulation reactions. uni-regensburg.de

While this compound is not a classic D-A cyclopropane (as the propane-2-sulfonamide (B152786) group is primarily electron-withdrawing and there is no strong donor group on an adjacent carbon of the cyclopropane ring), the principles of D-A cyclopropane chemistry are relevant. The sulfonamide group acts as an acceptor, and if a donor group were present on the cyclopropane ring, it would significantly enhance its reactivity towards ring-opening.

Research has shown that D-A cyclopropanes can undergo Lewis acid-catalyzed ring-opening and 1,3-aminothiolation using sulfenamides. acs.orgnih.gov This highlights the ability of sulfur- and nitrogen-containing compounds to participate in the ring-opening chemistry of activated cyclopropanes. In a hypothetical scenario where the cyclopropane ring of this compound is activated (e.g., by an adjacent donor substituent), it could undergo intramolecular reactions or intermolecular reactions with external nucleophiles and electrophiles in a manner analogous to D-A cyclopropanes.

Radical and Non-Radical Pathways in Reactions Involving the Chemical Compound

The reactions involving this compound can be broadly categorized into radical and non-radical pathways. The presence of the cyclopropyl (B3062369) ring, a known radical-philic and mechanistically diverse moiety, alongside the sulfonamide group, introduces a rich landscape of potential transformations.

Non-Radical Pathways:

Non-radical pathways in the chemistry of this compound are primarily centered around the nucleophilic and electrophilic character of the sulfonamide group and the potential for ring-opening of the cyclopropyl group under non-radical conditions.

One of the most fundamental non-radical reactions is its synthesis, which typically proceeds via a nucleophilic substitution reaction. The formation of the sulfonamide bond involves the attack of the nitrogen atom of cyclopropylamine on the sulfur atom of propane-2-sulfonyl chloride. This reaction follows a classical nucleophilic substitution mechanism at the tetracoordinate sulfur center. libretexts.org

Another significant non-radical pathway involves the ring-opening of the cyclopropyl group. While often associated with radical processes, the strained three-membered ring can also undergo ring-opening under the influence of electrophiles or in acid-catalyzed rearrangements. For instance, in the presence of a Lewis acid like AlCl₃, N-cyclopropylamides can undergo ring-opening to form N-(2-chloropropyl)amides. chemrxiv.org A similar pathway could be envisaged for this compound, potentially leading to the formation of N-(2-halopropyl)propane-2-sulfonamide or other rearranged products depending on the reaction conditions. The mechanism is proposed to involve a "Heine-type" aziridine intermediate. chemrxiv.org

Radical Pathways:

The presence of the cyclopropyl group makes this compound a candidate for a variety of radical reactions. The stability of the cyclopropyl radical is a key factor in these transformations. aip.org Theoretical studies have shown that the cyclopropyl radical possesses a bent structure and a significant inversion barrier. aip.orgosti.gov

A common radical pathway for N-cyclopropylamines involves a single electron transfer (SET) from the nitrogen atom to a suitable oxidant, generating a nitrogen-centered radical cation. nih.gov This intermediate is highly reactive and can undergo subsequent transformations. In the context of this compound, a similar SET process could initiate a cascade of reactions.

One of the most characteristic reactions of the cyclopropylmethyl radical (which would be formed from the initial nitrogen radical) is its rapid ring-opening to form the homoallylic radical. This ring-opening is a facile process driven by the release of ring strain. nih.gov Therefore, under radical conditions, this compound would be expected to undergo ring-opening to generate a homoallylic sulfonamide radical, which could then participate in further reactions such as additions to alkenes or hydrogen atom abstraction.

Recent studies on N-aryl cyclopropylamines have demonstrated their participation in iron(II)-catalyzed radical [3 + 2] cyclization reactions with alkenes to form polyfunctionalized cyclopentylamines. acs.org A proposed mechanism involves an iron(II)-mediated hydrogen radical dissociation, leading to a nitrogen-centered radical which then initiates the cyclization cascade. acs.org It is plausible that this compound could undergo similar radical cyclizations with appropriate radical acceptors.

The table below summarizes potential radical and non-radical transformations of this compound based on analogous systems.

| Pathway Type | Reaction Description | Key Intermediates | Potential Products |

| Non-Radical | Nucleophilic substitution (synthesis) | - | This compound |

| Non-Radical | Acid-catalyzed ring-opening | Aziridinium-like intermediate | N-(2-halopropyl)propane-2-sulfonamide |

| Radical | Single Electron Transfer (SET) initiated ring-opening | Nitrogen-centered radical cation, homoallylic radical | Homoallylic sulfonamides |

| Radical | Radical [3+2] Cyclization | Nitrogen-centered radical, cyclopentyl radical | Functionalized cyclopentyl sulfonamides |

Reaction Kinetics and Thermodynamic Considerations for this compound Syntheses

The synthesis of this compound, typically achieved by the reaction of propane-2-sulfonyl chloride with cyclopropylamine, is governed by both kinetic and thermodynamic factors.

Reaction Kinetics:

The kinetics of sulfonamide formation from sulfonyl chlorides and amines are generally considered to follow second-order kinetics, being first order in both the sulfonyl chloride and the amine. rsc.org The reaction rate is influenced by several factors, including the nature of the solvent, the presence of a base, and the steric and electronic properties of the reactants.

The reaction mechanism can be described as a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, proceeding through a transition state or a short-lived intermediate. nih.gov The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl generated during the reaction, which can otherwise protonate the starting amine and reduce its nucleophilicity. libretexts.org

The Hammett equation can be a useful tool to quantify the effect of substituents on the reaction rate. walisongo.ac.id For the reaction of arenesulfonyl chlorides with anilines, a positive ρ value is typically observed, indicating that electron-withdrawing groups on the aryl ring of the sulfonyl chloride accelerate the reaction by making the sulfur atom more electrophilic. nih.gov While propane-2-sulfonyl chloride does not have an aromatic ring for such a study, the principle highlights the importance of the electrophilicity of the sulfur center.

The table below presents hypothetical relative rate constants for the reaction of different sulfonyl chlorides with cyclopropylamine, illustrating the expected electronic effects.

| Sulfonyl Chloride | Substituent on Sulfur | Expected Relative Rate (k_rel) |

| Methanesulfonyl chloride | -CH₃ | ~1 |

| Propane-2-sulfonyl chloride | -CH(CH₃)₂ | <1 (due to steric hindrance) |

| Benzenesulfonyl chloride | -C₆H₅ | >1 (due to inductive effect) |

| p-Toluenesulfonyl chloride | -C₆H₄-CH₃ | Slightly < benzenesulfonyl chloride |

| p-Nitrobenzenesulfonyl chloride | -C₆H₄-NO₂ | >>1 (strong electron withdrawal) |

Note: These are expected trends and not experimental data for the specific reaction.

Thermodynamic Considerations:

The thermodynamics of the synthesis reaction can be summarized by the following equation:

Propane-2-sulfonyl chloride + Cyclopropylamine → this compound + HCl

The enthalpy change (ΔH) for this reaction is expected to be negative due to the formation of a more stable S-N bond compared to the S-Cl bond being broken. The entropy change (ΔS) is likely to be small or slightly negative as two molecules combine to form two (or one if the HCl is captured by a base). However, the favorable enthalpy change is the dominant factor, making the reaction spontaneous.

Computational Chemistry and Theoretical Investigations of N Cyclopropylpropane 2 Sulfonamide

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a biological target, such as a protein or enzyme. While specific docking studies for N-cyclopropylpropane-2-sulfonamide are not extensively documented in publicly available literature, the well-established roles of its constituent functional groups allow for a predictive analysis of its interaction patterns.

Analysis of Sulfonamide Group Hydrogen Bonding Interactions

The sulfonamide moiety is a cornerstone of many therapeutic agents, primarily due to its exceptional hydrogen bonding capabilities. It can act as both a hydrogen bond donor, through the N-H group, and a hydrogen bond acceptor, via the two sulfonyl oxygens. In a biological context, the sulfonamide nitrogen can be deprotonated, enhancing its ability to coordinate with metal ions, such as the zinc cation often found in the active sites of metalloenzymes like carbonic anhydrases.

Docking studies on analogous sulfonamide-containing molecules consistently reveal the critical nature of these hydrogen bonds in anchoring the ligand within the receptor's binding pocket. The N-H group frequently forms a hydrogen bond with a backbone carbonyl oxygen or a specific amino acid side chain of the target protein. Simultaneously, the sulfonyl oxygens can engage in hydrogen bonding with backbone N-H groups or other hydrogen bond donors in the active site. This network of hydrogen bonds is a primary determinant of the binding affinity and selectivity of sulfonamide-based inhibitors.

Role of Cyclopropyl (B3062369) and Isopropyl Moieties in Binding Affinity

The cyclopropyl and isopropyl groups attached to the sulfonamide core of this compound play a crucial role in modulating its binding affinity. The isopropyl group, a common hydrophobic moiety, is expected to engage in van der Waals interactions within hydrophobic pockets of a target protein. Its branched nature can provide a degree of steric hindrance that may favor specific binding conformations.

The cyclopropyl ring, while also contributing to hydrophobicity, introduces conformational rigidity to the molecule. This pre-organization of the ligand can reduce the entropic penalty upon binding, thereby enhancing binding affinity. Furthermore, the unique electronic nature of the cyclopropyl group, with its partial sp2 character, can lead to favorable interactions with aromatic residues in the binding site through C-H-π interactions. The strategic placement of this ring can thus optimize the ligand's fit and interactions within the active site.

Table 1: Predicted Ligand-Target Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Sulfonamide N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, Backbone C=O |

| Sulfonamide S=O | Hydrogen Bond Acceptor | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Backbone N-H |

| Isopropyl Group | Hydrophobic (van der Waals) | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| Cyclopropyl Group | Hydrophobic (van der Waals), C-H-π | Ala, Val, Leu, Ile, Phe, Trp, Tyr |

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic and geometric properties of a molecule. These computational techniques are vital for elucidating the intrinsic characteristics of this compound.

Electronic Structure and Molecular Orbital Analysis

DFT calculations can map the electron density distribution of this compound, revealing its electrostatic potential and identifying regions susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For sulfonamides, the HOMO is often localized on the nitrogen and the aromatic ring (if present), while the LUMO is typically associated with the sulfonyl group.

Conformation and Energetics of this compound

The conformational landscape of this compound can be explored through quantum chemical calculations. The rotation around the S-N and S-C bonds leads to different conformers with varying energies. By calculating the potential energy surface, the most stable (lowest energy) conformation can be identified. The presence of the bulky isopropyl group and the rigid cyclopropyl ring will significantly influence the preferred geometry. Understanding the low-energy conformations is crucial as they are likely the bioactive conformations that interact with a biological target.

Table 2: Illustrative Quantum Chemical Data for a Representative Sulfonamide

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron donating ability |

| LUMO Energy | -1.2 eV | Electron accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Rotational Barrier (S-N bond) | 3-5 kcal/mol | Conformational flexibility |

Note: The values in this table are illustrative for a generic sulfonamide and would need to be specifically calculated for this compound.

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations can model the reaction mechanisms involved in the synthesis or metabolism of this compound. For instance, the synthesis often involves the reaction of a sulfonyl chloride with an amine. Theoretical models can elucidate the reaction pathway, identify the transition state structures, and calculate the activation energies. nih.govrsc.org This information is invaluable for optimizing reaction conditions and understanding the chemical stability of the compound. Similarly, modeling potential metabolic pathways, such as N-dealkylation or oxidation, can predict the formation of metabolites and provide insights into the compound's pharmacokinetic profile. acs.org

In Silico Prediction of Pharmacokinetic Profiles (ADME/T)

The absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profile of a compound is a critical determinant of its potential utility. Computational tools can predict these properties based on the molecule's structure. While specific, comprehensive ADME/T studies for this compound are not widely published, general predictions can be inferred from its structural features and publicly available data.

One of the key predicted parameters is the XlogP, which is an estimate of the compound's lipophilicity. For this compound, the predicted XlogP value is 0.7. uni.lu This suggests a relatively low lipophilicity, which can influence its absorption and distribution characteristics.

A summary of predicted ADME/T parameters is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

| Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | 163.24 g/mol | Likely good absorption and distribution. |

| XlogP | 0.7 uni.lu | Indicates relatively low lipophilicity, potentially affecting membrane permeability. |

| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding, influencing solubility and receptor interactions. |

| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding, influencing solubility and receptor interactions. |

| Rotatable Bonds | 2 | Provides some conformational flexibility, which can be a factor in receptor binding. |

Predicted Spectroscopic Parameters and Their Validation

Theoretical calculations can also predict the spectroscopic signatures of a molecule, which are essential for its identification and characterization.

Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, an important parameter in ion mobility-mass spectrometry. Predicted CCS values for various adducts of this compound have been calculated. uni.lu For instance, the predicted CCS for the protonated molecule ([M+H]+) is 130.2 Ų. uni.lu These theoretical values serve as a reference for experimental determination and can aid in the identification of the compound in complex mixtures.

The table below details the predicted CCS values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) uni.lu |

| [M+H]+ | 164.07398 | 130.2 |

| [M+Na]+ | 186.05592 | 138.7 |

| [M-H]- | 162.05942 | 134.9 |

| [M+NH4]+ | 181.10052 | 146.2 |

| [M+K]+ | 202.02986 | 136.3 |

| [M+H-H2O]+ | 146.06396 | 124.4 |

| [M+HCOO]- | 208.06490 | 148.2 |

| [M+CH3COO]- | 222.08055 | 181.0 |

| [M+Na-2H]- | 184.04137 | 134.4 |

| [M]+ | 163.06615 | 134.2 |

| [M]- | 163.06725 | 134.2 |

Theoretical NMR: The ¹H NMR spectrum would be expected to show signals corresponding to the isopropyl group protons, with a characteristic doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The cyclopropyl group would exhibit complex multiplets for its methylene (B1212753) and methine protons. The N-H proton would likely appear as a singlet or a broad signal. The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the isopropyl and cyclopropyl groups.

Theoretical IR: The IR spectrum would be predicted to show characteristic absorption bands. Key vibrations would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-H stretching and bending vibrations from the alkyl and cycloalkyl groups. The presence of the sulfonamide group would be clearly indicated by the strong S=O stretching bands.

Advanced Spectroscopic Characterization of N Cyclopropylpropane 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-cyclopropylpropane-2-sulfonamide in solution. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the proton and carbon environments and their intricate relationships.

The ¹H NMR spectrum of this compound provides detailed information about the number of different proton types and their neighboring environments. The spectrum is characterized by distinct signals for the isopropyl group, the cyclopropyl (B3062369) ring, and the sulfonamide N-H proton.

The isopropyl group presents a classic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The methine proton is significantly deshielded by the adjacent electron-withdrawing sulfonyl group, shifting its resonance downfield. The protons on the cyclopropyl ring exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton on the cyclopropyl ring is coupled to the four methylene (B1212753) protons. The sulfonamide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. rsc.orgresearchgate.net Its identity can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on analogous structures and general spectroscopic principles.

| Atom Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | (CH₃)₂CH- | 1.45 | Doublet | 6H |

| b | (CH₃)₂CH- | 3.30 | Septet | 1H |

| c | -NH- | 5.10 | Broad Singlet | 1H |

| d | -CH- (cyclopropyl) | 2.50 | Multiplet | 1H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to symmetry, the two methyl carbons of the isopropyl group are equivalent and appear as a single signal. The methine carbon of the isopropyl group is found further downfield, influenced by the sulfur atom. The carbons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum, a characteristic feature of strained ring systems. docbrown.infochemicalbook.com The carbon attached to the nitrogen (C-d) is shifted downfield relative to the methylene carbons (C-e).

Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on analogous structures and general spectroscopic principles.

| Atom Label | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| a | (CH₃)₂CH- | 17.5 |

| b | (CH₃)₂CH- | 55.0 |

| d | -CH- (cyclopropyl) | 32.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. nist.gov For this compound, a key cross-peak would be observed between the isopropyl methine proton (H-b) and the isopropyl methyl protons (H-a), confirming the isopropyl moiety. It would also show correlations between the cyclopropyl methine proton (H-d) and the cyclopropyl methylene protons (H-e), as well as among the non-equivalent methylene protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). docbrown.infoamazonaws.com This technique allows for the definitive assignment of each carbon atom based on the previously assigned proton signals. For example, the proton signal at ~1.45 ppm (H-a) would show a cross-peak to the carbon signal at ~17.5 ppm (C-a), and the proton signal at ~3.30 ppm (H-b) would correlate with the carbon signal at ~55.0 ppm (C-b).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. docbrown.info This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the isopropyl methyl protons (H-a) to the isopropyl methine carbon (C-b).

A correlation from the isopropyl methine proton (H-b) to the isopropyl methyl carbons (C-a).

Correlations from the sulfonamide proton (H-c) to the cyclopropyl methine carbon (C-d) and potentially to the sulfonyl-bearing carbon (C-b), confirming the N-C and N-S linkages.

Correlations from the cyclopropyl methine proton (H-d) to the cyclopropyl methylene carbons (C-e).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental formula of a compound and offers insight into its structure through the analysis of its fragmentation patterns.

Under electron ionization (EI) or electrospray ionization (ESI-MS/MS) conditions, this compound undergoes characteristic fragmentation. The analysis of these fragments helps to confirm the proposed structure. A primary fragmentation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov Another common fragmentation is the loss of sulfur dioxide (SO₂).

The mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z 163. Key fragmentation pathways would include:

Cleavage of the C-S bond of the isopropyl group to yield an isopropyl cation ([C₃H₇]⁺) at m/z 43.

Cleavage of the S-N bond to produce an isopropylsulfonyl cation ([C₃H₇SO₂]⁺) at m/z 107 or a cyclopropylaminyl radical fragment.

Loss of a propyl radical followed by rearrangement.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₆H₁₃NO₂S]⁺• | Molecular Ion (M⁺•) |

| 107 | [C₃H₇SO₂]⁺ | Cleavage of S-N bond |

| 98 | [C₆H₁₂N]⁺ | Loss of SO₂ and H |

| 56 | [C₃H₆N]⁺ | Fragment of cyclopropylamine (B47189) moiety |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion and its adducts with very high precision (typically to four or five decimal places). smolecule.com This allows for the calculation of the elemental formula, serving as a powerful confirmation of the compound's identity. The experimentally determined mass is compared to the theoretically calculated mass for the chemical formula C₆H₁₃NO₂S.

The monoisotopic mass of this compound is 163.0667 Da. uni.lu HRMS analysis would aim to detect this mass or the mass of its common adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, with high accuracy. uni.lu

Table 4: High-Resolution Mass Spectrometry Data for this compound Adducts

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₆H₁₄NO₂S]⁺ | [M+H]⁺ | 164.07398 |

| [C₆H₁₃NNaO₂S]⁺ | [M+Na]⁺ | 186.05592 |

| [C₆H₁₂NO₂S]⁻ | [M-H]⁻ | 162.05942 |

| [C₆H₁₇N₂O₂S]⁺ | [M+NH₄]⁺ | 181.10052 |

Source: Predicted data from PubChemLite. uni.lu

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its sulfonamide and cyclopropyl moieties.

The sulfonamide group (–SO₂NH–) gives rise to several distinct vibrational modes. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1355–1342 cm⁻¹ and 1171–1161 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide nitrogen would be expected to appear as a band in the region of 3487–3367 cm⁻¹. nih.gov Additionally, the S-N stretching vibration would likely be found at lower wavenumbers.

The presence of the isopropyl group ((CH₃)₂CH–) would be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations. The cyclopropyl group, a three-membered ring, has unique vibrational modes due to ring strain. C-H stretching vibrations for the cyclopropyl ring are typically found at higher frequencies (around 3100-3000 cm⁻¹) than for acyclic alkanes. Furthermore, characteristic "breathing" modes of the cyclopropane (B1198618) ring can sometimes be observed.

A hypothetical FT-IR data table for this compound, based on typical ranges for its functional groups, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3487 - 3367 |

| Cyclopropyl (C-H) | Stretching | 3100 - 3000 |

| Isopropyl (C-H) | Stretching | < 3000 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1355 - 1342 |

| Sulfonamide (S=O) | Symmetric Stretching | 1171 - 1161 |

| Sulfonamide (S-N) | Stretching | Lower wavenumbers |

| Cyclopropyl Ring | Breathing Mode | Variable |

This table represents expected values based on known data for similar compounds and not experimentally determined values for this compound.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, a discussion of the expected findings from such an analysis can be provided based on studies of other sulfonamides. nih.govnih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration

A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles for this compound. This would allow for the unambiguous determination of the molecule's conformation in the solid state. For chiral molecules that crystallize in a non-centrosymmetric space group, single-crystal XRD can also be used to determine the absolute configuration of the stereocenters. In the case of this compound, which is achiral, this aspect of the analysis would not be applicable. The analysis would, however, reveal the precise geometry of the cyclopropyl and isopropyl groups relative to the sulfonamide linkage.

Derivatization Strategies and Analogous Chemical Structures of N Cyclopropylpropane 2 Sulfonamide

Functionalization at the Sulfonamide Nitrogen

Common functionalization reactions at the sulfonamide nitrogen include alkylation and arylation. These reactions typically involve the deprotonation of the sulfonamide NH group with a suitable base, followed by nucleophilic attack on an alkyl or aryl halide. For instance, copper-mediated N-cyclopropylation of sulfonamides using cyclopropylboronic acid has been reported as an effective method for introducing a cyclopropyl (B3062369) group onto the nitrogen atom. nih.gov This approach offers a direct route to N-substituted cyclopropyl sulfonamides.

The introduction of various functional groups at this position can significantly impact the molecule's interaction with biological targets.

Modifications of the Propane-2-sulfonyl Moiety

The propane-2-sulfonyl group provides a lipophilic and sterically defined component to the molecule. Modifications in this region can modulate the compound's solubility, metabolic stability, and target-binding affinity.

Strategies for modifying this moiety often involve replacing the isopropyl group with other alkyl or aryl substituents. This is typically achieved by starting with different sulfonyl chlorides in the initial synthesis. For example, instead of propane-2-sulfonyl chloride, one could use benzenesulfonyl chloride or other substituted sulfonyl chlorides to generate a diverse library of N-cyclopropylarylsulfonamides and N-cyclopropylalkanesulfonamides. The synthesis of cyclopropylthiophenes and their subsequent conversion to sulfonyl chlorides provides a pathway to novel derivatives. mdpi.com

These modifications allow for a systematic exploration of the structure-activity relationships (SAR) by varying the size, shape, and electronic properties of the sulfonyl moiety.

Derivatization and Ring Expansion/Contraction of the Cyclopropyl Group

The cyclopropyl group is a unique structural feature that imparts conformational rigidity and influences the electronic properties of the molecule. Derivatization of this ring can lead to significant changes in the compound's biological profile.

Direct functionalization of the cyclopropyl ring can be challenging due to its strained nature. However, reactions such as cyclopropanations of substituted alkenes can be employed to introduce substituents onto the cyclopropyl ring during its formation. The metabolism of cyclopropyl groups can sometimes lead to ring-opened products, a process that can be either a deactivation pathway or a bioactivation step. hyphadiscovery.com

Ring expansion of the cyclopropyl group to a cyclobutyl or larger ring system, or contraction to a smaller ring, can be achieved through various synthetic methodologies, although this is less common than substitution. Such modifications would drastically alter the geometry and strain of this part of the molecule, potentially leading to novel pharmacological properties.

Incorporation of N-cyclopropylpropane-2-sulfonamide Motifs into Complex Molecular Architectures

The this compound core can serve as a building block for the construction of more complex molecules, including hybrid compounds and conjugates with other bioactive pharmacophores.

Conjugation with Heterocyclic Systems (e.g., selenazoles, pyrazolines, thiadiazoles)

The sulfonamide moiety can be linked to various heterocyclic systems to create hybrid molecules with potentially enhanced or novel biological activities. nih.govmdpi.com The synthesis of such conjugates often involves reacting a functionalized this compound derivative with a suitable heterocyclic precursor. For example, a sulfonamide bearing a reactive group can be coupled with a heterocyclic amine or thiol. The combination of the sulfonamide scaffold with heterocycles like thiadiazoles has been explored in the development of metal complexes with potential biological applications. mdpi.com The resulting conjugates can exhibit a broader spectrum of activity by interacting with multiple biological targets. nih.gov

Formation of Hybrid Compounds (e.g., Chalcone-Sulfonamide Hybrids)

Chalcones, known for their diverse biological activities, can be hybridized with sulfonamides to generate compounds with synergistic or enhanced pharmacological profiles. nih.govnih.govresearchgate.netmdpi.com The synthesis of chalcone-sulfonamide hybrids typically involves the Claisen-Schmidt condensation of a sulfonamide-containing acetophenone (B1666503) with an appropriate aromatic aldehyde. mdpi.com These hybrid molecules combine the structural features of both pharmacophores, which can lead to improved potency and a different spectrum of activity compared to the individual components. nih.govmdpi.com

Applications of N Cyclopropylpropane 2 Sulfonamide in Chemical Sciences

Role as a Building Block in Organic Synthesis

N-cyclopropylpropane-2-sulfonamide serves as a valuable building block in organic synthesis, enabling the introduction of the specific N-cyclopropyl-2-propanesulfonamide moiety into larger, more complex molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry and agrochemicals, known for its chemical stability and ability to act as a hydrogen bond donor and acceptor. nih.gov

While literature specifically detailing the extensive synthetic uses of this compound is emerging, the utility of its core components is well-established. For instance, simpler analogs like cyclopropyl (B3062369) sulfonamide are recognized as versatile building blocks for creating a wide array of biologically active compounds. google.comgoogle.com The synthesis of such structures often involves multi-step processes that can be optimized for cost-efficiency and reduced environmental impact by avoiding the isolation of intermediates. google.com this compound provides chemists with a pre-formed, functionalized fragment that combines the conformational rigidity of the cyclopropyl ring with the steric and electronic properties of the isopropylsulfonyl group. This makes it a strategic intermediate for synthesizing targeted molecules in pharmaceutical and materials research. The compound is listed commercially as a material building block, particularly for polymer science applications. bldpharm.com

Below are the key chemical properties of this compound:

| Property | Value | Source |

| CAS Number | 1339457-43-0 | bldpharm.com |

| Molecular Formula | C₆H₁₃NO₂S | uni.lu |

| Molecular Weight | 163.24 g/mol | bldpharm.com |

| SMILES | CC(C)S(=O)(=O)NC1CC1 | uni.lu |

| InChIKey | QMBPZIBISGBCEF-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 0.7 | uni.lu |

Potential in Material Science and Polymer Applications

The distinct architecture of this compound makes it a candidate for applications in material science, where molecular structure dictates macroscopic properties. Its potential lies in its use as a monomer or a modifying agent in the creation of advanced polymers and specialty materials.

Influence of Branched Alkyl Chains on Material Properties

The propane-2-yl (isopropyl) group in this compound is a branched alkyl chain, a structural feature known to exert significant influence on the properties of materials, particularly polymers and ionic liquids. rsc.orgresearchgate.net Research on various material classes demonstrates that branching can disrupt the regular packing of polymer chains, which in turn affects several key physical properties.

Key influences of branched alkyl chains include:

Solubility and Processability: Branching often increases the solubility of molecules in common organic solvents. rsc.org This is crucial for donor-acceptor polymers used in applications like organic thin-film transistors (OTFTs), where poor solubility can hinder device fabrication. rsc.org By preventing tight packing, branched chains can make materials more amenable to solution-processing techniques.

Thermal Stability: The effect of branching on thermal stability can vary. In some systems, such as certain ionic liquids, the presence of branched chains can lead to lower decomposition temperatures compared to their linear counterparts, potentially due to creating more accessible sites for degradation mechanisms. researchgate.net

Morphology and Charge Transport: In semiconducting polymers, the length and position of branched alkyl chains are critical for controlling the material's microstructure and charge transport characteristics. rsc.orgnih.gov An optimal branch length can lead to favorable ambipolar charge transport, with high electron and hole mobilities, which is desirable for OTFTs. rsc.org Conversely, suboptimal branching can disrupt molecular ordering and decrease performance. nih.gov

The table below summarizes the general effects of introducing branched alkyl chains into material structures, based on findings from related systems.

| Property Affected | General Influence of Branched Alkyl Chains | Relevant Findings |

| Solubility | Generally increases solubility and improves solution-processability. | Crucial for rendering large polycyclic donor-acceptor polymers soluble for use in OTFTs. rsc.org |

| Molecular Packing | Disrupts close packing, leading to more amorphous structures. | The length of the branched chain impacts the microstructure and charge transport properties of polymers. rsc.org |

| Thermal Properties | Can lower decomposition temperatures in some systems like ionic liquids. researchgate.net | In supramolecular gels, alkyl chain length directly relates to thermal stability (Tg). mdpi.com |

| Mechanical Properties | Affects the stiffness and strength of materials like organogels. | Increasing the length of alkyl tail-groups can significantly increase gel strength up to a certain point. mdpi.com |

Contributions to Specialty Chemical Production

Specialty chemicals are high-value products manufactured for specific applications. This compound, as a functionalized building block, is positioned to contribute to this sector. The sulfonamide group is a well-known pharmacophore found in a wide range of drugs. nih.gov The incorporation of a cyclopropyl ring is another common strategy in drug design to improve metabolic stability, binding affinity, and potency.

Therefore, this compound is a precursor for specialty chemicals in fields such as:

Pharmaceuticals: As an intermediate for active pharmaceutical ingredients (APIs) where the combination of a sulfonamide, a cyclopropyl group, and an isopropyl moiety is required to achieve a specific biological activity.

Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on building blocks containing sulfonamide groups. organic-chemistry.org

Advanced Polymers: As a monomer or additive to create polymers with tailored properties such as improved thermal stability, specific solubility profiles, or enhanced electronic characteristics for use in specialty electronics. bldpharm.com

Supramolecular Chemistry of Cyclopropyl-Containing Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com The structure of this compound is well-suited for participating in such interactions.

The key features contributing to its supramolecular behavior are:

Hydrogen Bonding: The sulfonamide group contains an N-H proton (a hydrogen bond donor) and two sulfonyl oxygens (hydrogen bond acceptors). This allows for the formation of strong, directional hydrogen bonds, which can drive the self-assembly of molecules into well-ordered, one-, two-, or three-dimensional networks. mdpi.com This is the fundamental principle behind the formation of supramolecular gels from low molecular weight gelators. mdpi.com

van der Waals Interactions: The isopropyl and cyclopropyl groups, being aliphatic, engage in weaker van der Waals interactions. The rigid and compact nature of the cyclopropyl ring, combined with the bulkier isopropyl group, will influence the efficiency of molecular packing in the solid state or in self-assembled structures. Research on supramolecular organogels has shown that the size and shape of alkyl groups have a significant effect on gel properties, including thermal stability, stiffness, and network morphology. mdpi.com

The interplay between the strong, directional hydrogen bonds of the sulfonamide core and the shape-dependent packing of the aliphatic groups allows this compound to potentially form complex, stimulus-responsive supramolecular materials.

Catalytic Aspects in Synthesis and Transformations Involving the Chemical Compound

While there is no evidence that this compound acts as a catalyst itself, its synthesis falls under the broad and well-studied area of catalytic C-N and S-N bond formation. The construction of the sulfonamide linkage is a critical step that has seen significant methodological advancements.

Modern catalytic approaches for synthesizing sulfonamides, which would be applicable for producing this compound (from cyclopropylamine (B47189) and propane-2-sulfonyl chloride, or a related precursor), include:

Copper-Catalyzed Cross-Coupling: Copper-based catalysts are highly effective for the N-arylation and N-alkylation of sulfonamides. jsynthchem.com These methods are often preferred due to the low cost and lower toxicity of copper compared to other transition metals like palladium. Heterogeneous copper catalysts are also being developed to allow for easy separation and reuse, making the process more environmentally friendly. jsynthchem.com

One-Pot Synthesis Methods: Efficient, one-pot procedures have been developed to synthesize sulfonamides from amine-derived sulfonate salts using activating agents like cyanuric chloride. organic-chemistry.org These methods are mild, occur at room temperature, and are applicable to a wide range of amines, offering high yields and avoiding harsh reagents. organic-chemistry.org

The synthesis of this compound itself is a transformation that relies on these established catalytic principles to efficiently create the core S-N bond.

Future Research Directions for N Cyclopropylpropane 2 Sulfonamide

Exploration of Novel Synthetic Pathways

The synthesis of N-cyclopropylpropane-2-sulfonamide, while achievable through established methods, presents opportunities for the exploration of more efficient, scalable, and versatile synthetic routes. Current methodologies for creating N-substituted sulfonamides often rely on the reaction of a sulfonyl chloride with a corresponding amine. Future research could focus on developing novel pathways that offer advantages in terms of yield, purity, and substrate scope.

One promising avenue is the continued development of C-N cross-coupling reactions . Recent advances in catalysis have enabled the formation of C-N bonds under milder conditions and with greater functional group tolerance. nih.gov Investigating the application of palladium-, copper-, or other transition-metal-catalyzed reactions for the direct coupling of propane-2-sulfonyl chloride or its derivatives with cyclopropylamine (B47189) could lead to more efficient synthetic protocols. Furthermore, exploring the use of less expensive and more abundant metals as catalysts would enhance the economic and environmental viability of such processes.

Another area ripe for exploration is the use of novel sulfonating agents . The traditional reliance on sulfonyl chlorides can be limiting due to their moisture sensitivity and the often harsh conditions required for their preparation. mdpi.com Research into alternative reagents, such as sulfonyl fluorides or in situ generated sulfonylating species, could provide milder and more selective methods for the synthesis of this compound. mdpi.com The development of one-pot procedures that combine the formation of the sulfonating agent and the subsequent amination would be particularly valuable for streamlining the synthesis.

Additionally, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. The precise control over reaction parameters in a continuous flow system can lead to improved yields and reduced side-product formation.

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for designing novel chemical transformations. The presence of the strained cyclopropyl (B3062369) ring introduces unique reactivity that warrants detailed investigation.

Future research should employ a combination of experimental and computational studies to elucidate the mechanisms of key reactions. For instance, detailed kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable insights into the reaction pathways. Computational modeling, using techniques such as Density Functional Theory (DFT), can be used to calculate reaction energy profiles, predict transition state geometries, and understand the electronic factors that govern the reactivity of the molecule. researchgate.netnih.gov